N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide
Description
N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide is a synthetic small molecule characterized by a 2,3-dihydroindole core substituted at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) group and at the 6-position with a furan-2-carboxamide moiety. This structure combines a rigid heterocyclic scaffold with bulky and polar substituents, which may influence its pharmacokinetic properties and biological interactions.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(22)20-9-8-12-6-7-13(11-14(12)20)19-16(21)15-5-4-10-23-15/h4-7,10-11H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBYMILWXJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and furan precursors. The indole derivative can be synthesized through electrophilic substitution reactions, while the furan ring can be introduced via cyclization reactions. The final step involves coupling the indole and furan moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or furan rings, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The furan ring can also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
†Inferred from substituent composition.
Structural Analysis
- Core Scaffold : The target compound and BG02374 share a 2,3-dihydroindole core, while JNJ5207787 () and the furopyridine derivative () incorporate indole or fused heterocyclic systems.
- 6-Position: The furan-2-carboxamide in the target compound differs from BG02374’s sulfonamide, altering hydrogen-bonding capacity and acidity. Sulfonamides are stronger acids (pKa ~1-2) than carboxamides (pKa ~10), impacting solubility and target interactions . Fluorine Substitution: BG02374 and the compound include fluorine atoms, which may improve bioavailability and binding affinity through electronegative effects .
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from various studies.
- Molecular Formula : CHNO
- Molecular Weight : 353.4 g/mol
- CAS Number : 1058489-95-4
Synthesis and Characterization
The compound can be synthesized through various organic reactions involving indole derivatives and furan carboxylic acids. The characterization of the compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Han et al. (2023) | MCF-7 (breast cancer) | 4.7 | Induction of apoptosis and cell cycle arrest |
| Zhang et al. (2024) | A549 (lung cancer) | 5.5 | Inhibition of PI3K/Akt pathway |
| Lee et al. (2024) | HeLa (cervical cancer) | 3.8 | Modulation of apoptotic markers |
Case Study: MCF-7 Cell Line
In vitro studies using the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant cytotoxicity, with an IC value of 4.7 µM. The mechanism involved apoptosis induction via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
The biological activity is primarily attributed to the compound's ability to interact with specific cellular pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
- Inhibition of Oncogenic Pathways : The compound inhibits key signaling pathways such as PI3K/Akt, which are critical for cancer cell survival and proliferation.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue-specific |
| Metabolism | Liver |
| Excretion | Renal |
Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate that the compound has favorable characteristics for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
